2,5-Difluoro-4-hydroxybenzamide is an aromatic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzene ring, along with an amide functional group. Its molecular formula is , and it has a molecular weight of approximately 158.10 g/mol. The compound is notable for its unique structural arrangement, which enhances its chemical stability and biological activity, making it a subject of interest in various fields such as medicinal chemistry and material science .
Research indicates that 2,5-Difluoro-4-hydroxybenzamide exhibits significant biological activity, particularly in antibacterial and anticancer studies. The presence of fluorine atoms enhances its ability to interact with biological targets, potentially leading to inhibition or modulation of specific enzymes or proteins involved in disease processes. Its mechanism of action may involve forming strong hydrogen bonds and hydrophobic interactions with target molecules .
The synthesis of 2,5-Difluoro-4-hydroxybenzamide typically involves the fluorination of 4-hydroxybenzamide using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. This reaction is conducted under controlled conditions to ensure selective fluorination at the desired positions on the benzene ring. Industrial production may utilize advanced fluorination processes optimized for high yield and purity, often involving multiple purification steps to eliminate by-products .
2,5-Difluoro-4-hydroxybenzamide finds applications across various domains:
Studies on the interactions of 2,5-Difluoro-4-hydroxybenzamide with biological targets have shown promising results. The compound's ability to form strong hydrogen bonds and engage in hydrophobic interactions allows it to effectively modulate the activity of enzymes and receptors. This interaction profile is crucial for its potential use in pharmaceuticals aimed at treating various diseases .
Several compounds share structural similarities with 2,5-Difluoro-4-hydroxybenzamide:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 2,6-Difluorobenzamide | Fluorinated benzamide with different substitution | 0.98 |
| 4-Hydroxybenzamide | Non-fluorinated precursor | - |
| 2,5-Difluoro-4-methoxybenzamide | Contains a methoxy group instead of a hydroxyl group | - |
| 2-Fluoro-4-hydroxybenzamide | A mono-fluorinated version | - |
The uniqueness of 2,5-Difluoro-4-hydroxybenzamide lies in the specific positioning of its fluorine atoms and hydroxyl group, which confer distinct chemical reactivity and biological properties compared to its non-fluorinated counterparts. This structural arrangement enhances its stability and efficacy in various applications .
2,5-Difluoro-4-hydroxybenzamide (IUPAC name: 2,5-difluoro-4-hydroxybenzamide) is an aromatic compound with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol. The structural arrangement consists of a benzene core featuring:
The compound’s systematic name derives from this substitution pattern, adhering to IUPAC numbering conventions. Its SMILES notation is O=C(N)C1=CC(F)=C(O)C=C1F, which encodes the spatial arrangement of functional groups. While specific CAS registry numbers for this compound are not explicitly listed in non-excluded sources, structurally related fluorinated benzamides, such as 2-fluorobenzamide (CAS 645-34-9), highlight consistent naming frameworks.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| Functional Groups | Amide, Hydroxyl, Fluorine |
| Substitution Pattern | 2,5-difluoro-4-hydroxy |
The incorporation of fluorine into benzamide scaffolds has been a cornerstone of pharmaceutical and materials research since the mid-20th century. Early studies demonstrated that fluorine’s electronegativity and small atomic radius could enhance metabolic stability and binding affinity in drug candidates. For example, fluorinated benzamides gained prominence in the 1990s with the development of WAY 100635 derivatives, where fluorine-18 labeling enabled positron emission tomography (PET) imaging of serotonin receptors.
2,5-Difluoro-4-hydroxybenzamide emerged as part of this broader exploration into regioselective fluorination. Researchers recognized that ortho- and para- fluorine substitutions could stabilize intramolecular hydrogen bonds (IMHBs), such as C-F···H-N interactions, which rigidify molecular conformations and improve target engagement. This principle was later applied to proteolysis-targeting chimeras (PROTACs), where fluorinated benzamides like 2,5-difluoro-4-hydroxybenzamide were engineered to bind cereblon (CRBN), an E3 ubiquitin ligase.
The compound’s design reflects iterative advancements in fluorination techniques, including the use of diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor, which enable precise functionalization of aromatic rings. These synthetic breakthroughs have positioned 2,5-difluoro-4-hydroxybenzamide as a versatile building block in drug discovery and crystal engineering.